N-[2-[ethyl(methyl)amino]-2-oxoethyl]-3-fluoroazetidine-1-carboxamide
Description
N-[2-[ethyl(methyl)amino]-2-oxoethyl]-3-fluoroazetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of a fluoro-substituted azetidine ring, an ethyl(methyl)amino group, and a carboxamide functional group
Properties
IUPAC Name |
N-[2-[ethyl(methyl)amino]-2-oxoethyl]-3-fluoroazetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FN3O2/c1-3-12(2)8(14)4-11-9(15)13-5-7(10)6-13/h7H,3-6H2,1-2H3,(H,11,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYBXQVZRUXDQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)CNC(=O)N1CC(C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[ethyl(methyl)amino]-2-oxoethyl]-3-fluoroazetidine-1-carboxamide typically involves multiple steps:
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Formation of the Azetidine Ring: : The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of β-amino alcohols with suitable leaving groups under basic conditions.
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Introduction of the Fluoro Group: : The fluoro group can be introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or tetra-n-butylammonium fluoride (TBAF).
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Attachment of the Ethyl(methyl)amino Group: : This step involves the alkylation of the azetidine ring with ethyl(methyl)amine. This can be achieved using alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
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Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl(methyl)amino group, leading to the formation of N-oxides or other oxidized derivatives.
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Reduction: : Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine or alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions would result in various substituted azetidine derivatives.
Scientific Research Applications
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Chemistry: : It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
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Biology: : The compound may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological targets.
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Medicine: : Due to its unique structure, it could be investigated for potential therapeutic properties, such as antimicrobial or anticancer activity.
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Industry: : It might find use in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism by which N-[2-[ethyl(methyl)amino]-2-oxoethyl]-3-fluoroazetidine-1-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro group and the azetidine ring could play crucial roles in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(dimethylamino)-2-oxoethyl]-3-fluoroazetidine-1-carboxamide
- N-[2-(ethylamino)-2-oxoethyl]-3-fluoroazetidine-1-carboxamide
- N-[2-(methylamino)-2-oxoethyl]-3-fluoroazetidine-1-carboxamide
Uniqueness
N-[2-[ethyl(methyl)amino]-2-oxoethyl]-3-fluoroazetidine-1-carboxamide is unique due to the presence of both ethyl and methyl groups on the amino moiety, which can influence its chemical reactivity and biological activity. The combination of these groups with the fluoro-substituted azetidine ring and the carboxamide functionality sets it apart from other similar compounds, potentially offering distinct properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
